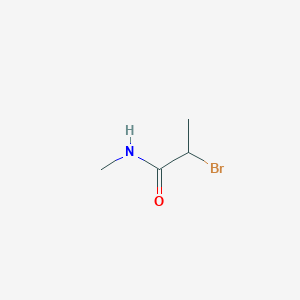

2-Bromo-N-methylpropanamide

Description

Contextualization within Alpha-Halo Amide Chemistry Research

Alpha-halo amides, the class of compounds to which 2-Bromo-N-methylpropanamide belongs, are recognized for their versatile reactivity. nih.gov The presence of a halogen atom on the alpha-carbon makes them valuable precursors for a wide range of chemical transformations. nih.gov Research in this area often focuses on leveraging the unique electronic properties of the alpha-halo amide functional group for the synthesis of more complex molecules. These compounds serve as building blocks for various heterocycles and are used as ligands for metal catalysts. nih.gov The substitution of the alpha-halogen atom with different nucleophiles is a common strategy for introducing new functionalities into a molecule. nih.gov

Significance in Organic Synthesis and Chemical Transformations

The significance of this compound in organic synthesis stems from its role as a reactive intermediate. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This allows for the introduction of various functional groups at the alpha-position, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the classical approaches to synthesizing alpha-halo amides like this compound involves the reaction of an α-haloacetyl halide, such as 2-bromopropanoyl chloride, with an amine, in this case, methylamine (B109427). ontosight.ainih.gov This method provides a straightforward route to this class of compounds.

Alpha-halo amides are key players in several important synthetic transformations, including:

α-Aminations: The replacement of the bromine atom with a nitrogen-containing nucleophile to form α-amino amides. nih.gov

Radical Cyclizations: Formation of cyclic structures, such as β- and γ-lactams, through radical-mediated reactions. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium, nickel, and cobalt-catalyzed reactions to form α-aryl, α-alkenyl, and α-alkynyl amides. nih.govthieme-connect.de

Direct Enolization Chemistry: The use of α-halogenated amides in stereoselective aldol (B89426) and Mannich-type reactions. nih.govacs.org

Current Research Gaps and Emerging Areas for this compound

While the chemistry of alpha-halo amides is well-established, there are still areas ripe for further investigation. A significant focus of current research is the development of more efficient and environmentally friendly synthetic methods. The use of visible light photoredox catalysis is an emerging area, offering a waste-reducing alternative for a variety of carbon-carbon bond-forming reactions involving alpha-halo amides. nih.gov

Another area of active research is the development of practical methods for introducing difluoroalkyl groups into molecules, where metal-free protocols with broad substrate scope are highly sought after. nih.gov Although not directly involving this compound, this highlights the ongoing quest for novel transformations within the broader field of halogenated carbonyl compounds.

Furthermore, exploring the full potential of this compound and its analogs as precursors for biologically active molecules remains a promising avenue for future research. While similar compounds have been investigated for various medicinal properties, dedicated studies on the derivatives of this compound could uncover new therapeutic agents. ontosight.ai

Overview of Established Research Methodologies

The study of this compound and related alpha-halo amides employs a range of standard analytical and spectroscopic techniques. These methodologies are crucial for characterizing the compound, monitoring reaction progress, and elucidating reaction mechanisms.

Commonly used techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the structure of the molecule and its derivatives. orgsyn.org

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the amide carbonyl and the C-Br bond. orgsyn.org

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. orgsyn.org

X-ray Crystallography: Offers definitive proof of the three-dimensional structure of crystalline derivatives, revealing bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for purification and to assess the purity of the compound and reaction mixtures. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSQAGFRBPHNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74538-22-0 | |

| Record name | 2-bromo-N-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Bromo N Methylpropanamide

Nucleophilic Substitution Reactions at the Alpha-Carbon

Nucleophilic substitution is a primary reaction pathway for 2-Bromo-N-methylpropanamide, where the bromide ion, a good leaving group, is replaced by a nucleophile. These reactions can proceed through different mechanisms, primarily the SN1 and SN2 pathways, depending on the reaction conditions and the nature of the nucleophile. nih.govopenstax.org

Mechanistic Investigations of SN1 and SN2 Pathways

The competition between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways is a central aspect of the reactivity of this compound.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the alpha-carbon from the backside relative to the bromine atom. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the chiral center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (rate = k[R-Br][Nu⁻]). masterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents, which solvate the cation but not the anionic nucleophile, thus enhancing its reactivity. For this compound, the secondary nature of the alpha-carbon means SN2 reactions are possible, though potentially hindered by the adjacent amide group.

The SN1 mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a planar, sp²-hybridized carbocation intermediate. libretexts.org This step is unimolecular, and the reaction rate depends only on the concentration of the substrate (rate = k[R-Br]). libretexts.org The carbocation is then rapidly attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization if the starting material is chiral). libretexts.orgmasterorganicchemistry.com The SN1 pathway is favored by conditions that stabilize the intermediate carbocation, such as polar protic solvents (e.g., water, alcohols), and by weak nucleophiles. libretexts.org The stability of the carbocation at the alpha-position to the amide group is a critical factor; while the carbonyl group is electron-withdrawing, which can destabilize an adjacent positive charge, resonance donation from the nitrogen atom's lone pair can offer some stabilization.

The choice between these pathways is dictated by several factors, as summarized in the table below.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization/mixture of enantiomers | Inversion of configuration |

Scope and Limitations with Various Nucleophiles

The versatility of this compound as a synthetic intermediate is demonstrated by its reactivity with a wide range of nucleophiles. The nature of the nucleophile not only determines the product but also influences the reaction mechanism.

Nitrogen Nucleophiles: Amines (primary, secondary, and tertiary) are effective nucleophiles for the substitution of the bromine atom, leading to the formation of α-amino amides. nih.gov These reactions are fundamental in the synthesis of peptide analogs and other biologically relevant molecules. Stronger, less hindered amines will favor an SN2 mechanism.

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, particularly under conditions favoring the SN1 pathway (solvolysis), to produce α-hydroxy or α-alkoxy amides. The use of silver salts, such as silver oxide (Ag₂O), can promote these substitution reactions, even with hindered substrates. nih.gov

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and typically react via an SN2 mechanism to yield α-thio amides.

Carbon Nucleophiles: Organometallic reagents and enolates can also serve as nucleophiles, enabling the formation of new carbon-carbon bonds at the alpha-position.

Limitations: A significant limitation in these reactions is the competition with elimination reactions, especially when using nucleophiles that are also strong bases (e.g., alkoxides). nih.gov Steric hindrance can also be a limiting factor. Bulky nucleophiles or significant steric crowding on the amide's nitrogen atom can slow down or prevent SN2 reactions. Furthermore, the amide functional group itself can be susceptible to hydrolysis or other reactions under harsh conditions (e.g., strong acid or base and high temperatures), which limits the applicable reaction conditions. youtube.com

Stereochemical Outcomes and Diastereoselectivity

When the alpha-carbon of this compound is a stereocenter, the stereochemistry of the substitution product is a critical consideration.

SN2 Reactions: As previously noted, the SN2 pathway is stereospecific and proceeds with a complete inversion of configuration . If the starting material is, for example, the (R)-enantiomer, the product will be the (S)-enantiomer. This is a direct consequence of the mandatory backside attack of the nucleophile.

SN1 Reactions: The SN1 mechanism involves a planar carbocation intermediate, which is achiral. The incoming nucleophile can attack this intermediate from either the top or bottom face with roughly equal probability. libretexts.org This leads to the formation of a nearly racemic mixture (a 50:50 mix of both enantiomers), resulting in a loss of optical activity. libretexts.org

Diastereoselectivity: In cases where the N-methyl group is replaced by a larger, chiral auxiliary, the substitution reaction can exhibit diastereoselectivity. The existing chiral center can influence the direction of the nucleophilic attack, leading to a preferential formation of one diastereomer over the other. This principle is exploited in asymmetric synthesis. For instance, studies on similar α-bromoamides have shown that chiral auxiliaries can direct the incoming nucleophile to one face of the molecule, resulting in high diastereomeric ratios. nih.gov

Elimination Reactions Leading to Unsaturated Amides

In the presence of a base, this compound can undergo an elimination reaction (dehydrobromination) to form an α,β-unsaturated amide, specifically N-methylacrylamide. This reaction involves the removal of the bromine atom from the alpha-carbon and a proton from the beta-carbon. Like substitution, elimination can occur via two primary mechanisms: E1 and E2. libretexts.org

Regioselectivity and Stereoselectivity in Olefin Formation

For this compound, there is only one type of beta-hydrogen (on the methyl group), so regioselectivity is not a factor; only one constitutional isomer, N-methylacrylamide, can be formed.

However, in more complex α-bromo amides, regioselectivity becomes important.

Zaitsev's Rule: Generally, elimination reactions favor the formation of the more substituted (and therefore more stable) alkene. This is known as Zaitsev's rule. vedantu.com

Hofmann Rule: When a sterically bulky base is used (e.g., potassium tert-butoxide), the less sterically hindered proton is abstracted, leading to the formation of the less substituted alkene. This is known as the Hofmann rule. vedantu.comlibretexts.org

Stereoselectivity refers to the preferential formation of one stereoisomer of the alkene product (E or Z).

E2 Reactions: The E2 mechanism requires a specific spatial arrangement of the departing proton and leaving group; they must be anti-periplanar (in the same plane, but on opposite sides of the C-C bond). chemistrysteps.com This geometric constraint dictates the stereochemistry of the resulting double bond. For acyclic systems, this often leads to the preferential formation of the more stable E (trans) isomer. chemistrysteps.com

E1 Reactions: The E1 mechanism proceeds through a carbocation intermediate. The base removes a proton from an adjacent carbon in a subsequent step. There is typically a preference for forming the more thermodynamically stable alkene, which is usually the E (trans) isomer, due to reduced steric strain. youtube.com

Conditions for E1 and E2 Pathways

The competition between E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) reactions is governed by factors similar to those in substitution reactions.

The E2 mechanism is a single-step, concerted process where the base abstracts a beta-proton simultaneously as the C-C pi bond forms and the bromide leaving group departs. chemistrysteps.com The rate is dependent on the concentration of both the substrate and the base (rate = k[R-Br][Base]). This pathway is favored by:

Strong, concentrated bases (e.g., OH⁻, OR⁻). chemistrysteps.com

Higher temperatures, which generally favor elimination over substitution. vedantu.com

A secondary substrate like this compound is suitable for E2 reactions.

The E1 mechanism is a two-step process initiated by the formation of a carbocation, identical to the first step of the SN1 reaction. chemistrysteps.com In the second step, a weak base removes a proton from the beta-carbon to form the alkene. The rate is unimolecular, depending only on the substrate concentration (rate = k[R-Br]). masterorganicchemistry.com The E1 pathway is favored by:

Weak bases (e.g., H₂O, ROH). chemistrysteps.com

Polar protic solvents that can stabilize the carbocation intermediate. libretexts.org

Higher temperatures.

The following table summarizes the conditions that favor each elimination pathway.

| Factor | Favors E1 Pathway | Favors E2 Pathway |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Base | Weak, low concentration | Strong, high concentration |

| Solvent | Polar Protic | Aprotic or Protic |

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Base] |

| Stereochemistry | No specific requirement, forms most stable alkene | Requires anti-periplanar geometry |

Transformations of the Amide Functional Group

Hydrolytic Stability and Degradation Pathways

The amide bond is generally characterized by significant stability, requiring forceful conditions like heating with aqueous acid or base for hydrolysis to occur. slideshare.netnih.gov Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. slideshare.net The process ultimately leads to the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid and an amine, or their respective conjugate acids. slideshare.net For this compound, this would result in 2-bromopropanoic acid and methylammonium ions.

Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon occurs, forming a tetrahedral intermediate which then expels the amide as an anion to break the C-N bond.

However, the presence of the α-bromo substituent introduces alternative degradation pathways. One notable reaction for a structurally similar compound, N-t-Bu 2-bromo-2-methylpropanamide (B1266605), is dehydrobromination in the presence of a strong base like potassium tert-butoxide. This leads to the formation of a strained three-membered ring, an aziridinone (B14675917), rather than hydrolysis of the amide bond. libretexts.org This suggests that under basic conditions, abstraction of the α-proton (if available) or other base-mediated elimination or rearrangement reactions can compete with or dominate over direct amide hydrolysis.

Reduction of the Carbonyl and Amide Bond

The reduction of amides typically requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), due to the low reactivity of the amide carbonyl. pressbooks.pub This reaction is a cornerstone of amine synthesis, as it converts the amide functional group into an amine by reducing the carbonyl group completely to a methylene group (CH₂). pressbooks.pubresearchgate.net The general mechanism involves the initial addition of a hydride ion to the carbonyl carbon. The resulting intermediate coordinates with the aluminum species, making the oxygen a better leaving group. Subsequent elimination and a second hydride addition to the resulting iminium ion intermediate yield the final amine product. pressbooks.pub

Applying this to this compound, the expected product of complete amide reduction would be N-methyl-2-bromopropan-1-amine.

It is crucial to consider the chemoselectivity of the reduction. The carbon-bromine bond is also susceptible to reduction. Reductive dehalogenation is a known reaction for α-halo ketones, which can be reduced to the parent ketones by removing the halogen atom. acs.org Therefore, a potential side reaction during the reduction of this compound with a strong hydride source is the cleavage of the C-Br bond, which could lead to the formation of N-methylpropanamide. The choice of reducing agent and reaction conditions would be critical in directing the outcome toward either amide reduction or dehalogenation.

Radical Reactions Involving the C-Br Bond

Homolytic Cleavage and Radical Intermediates

The carbon-bromine bond is significantly weaker than carbon-hydrogen or carbon-carbon bonds, making it susceptible to homolytic cleavage. youtube.com This process, often initiated by heat (thermolysis) or ultraviolet light (photolysis), involves the even splitting of the two electrons in the C-Br bond, with one electron going to the carbon atom and one to the bromine atom. pressbooks.pubmaricopa.eduwikipedia.org

Applications in Radical Cascade and Coupling Reactions

The α-amido radical intermediate generated from this compound is a versatile species that can participate in a variety of subsequent reactions. α-Haloamides are widely used as precursors in radical-mediated transformations to construct cyclic compounds and in C-C bond-forming reactions. nih.govlibretexts.org

Dehalogenation: In the presence of a radical chain propagating agent like tributyltin hydride (Bu₃SnH), the generated carbon radical can abstract a hydrogen atom from the hydride, resulting in the formation of the dehalogenated product, N-methylpropanamide, and a tributyltin radical that continues the chain. libretexts.org

Cascade Reactions: These radical intermediates are key in radical cascade reactions, where an initial radical reaction triggers a series of subsequent intramolecular or intermolecular steps. ub.edu For example, if the N-methyl group were replaced with a group containing a double bond, an intramolecular cyclization could occur. libretexts.org Recent research has explored complex cascades involving radical 1,2-N-shifts that can be initiated from related β-bromo amino acid derivatives, highlighting the potential for sophisticated transformations. chemrxiv.orgresearchgate.net

Coupling Reactions: The radical can add across double or triple bonds in Giese-type reactions or participate in photoredox-catalyzed processes. rsc.org These reactions allow for the formation of new carbon-carbon bonds by coupling the α-amido radical with various radical acceptors.

Rearrangement Reactions and Fragmentations

Under specific reaction conditions, this compound can undergo skeletal rearrangements or fragment into smaller ionic or radical species.

Rearrangement Reactions: The Favorskii rearrangement is a well-known reaction of α-halo ketones in the presence of a base, which leads to a rearranged carboxylic acid derivative. nrochemistry.comwikipedia.org This reaction proceeds through a cyclopropanone intermediate formed after the base abstracts an α'-proton. youtube.comadichemistry.com It is plausible that α-halo amides could undergo an analogous rearrangement. If treated with a strong, non-nucleophilic base, deprotonation at the carbon of the C-methyl group could lead to an enolate-like species, which could then undergo intramolecular displacement of the bromide to form a highly reactive aziridinone-like intermediate, which would then be attacked by a nucleophile. This pathway is mechanistically distinct from the base-induced dehydrobromination to an aziridinone mentioned earlier. libretexts.org

Fragmentations: In mass spectrometry, molecules are ionized and break apart in predictable ways, known as fragmentation pathways. For this compound, several key fragmentations can be anticipated based on its structure and comparison with similar molecules like 2-bromo-2-methylpropane. docbrown.info

Loss of Bromine: The C-Br bond is weak and its cleavage is a highly favorable pathway. This would lead to the loss of a bromine radical (Br•, isotopes at m/z 79 and 81) and the formation of a resonance-stabilized cation.

Alpha Cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon is a common pathway for amides and carbonyl compounds. libretexts.org This would result in the formation of an acylium ion or the complementary fragment.

McLafferty Rearrangement: This pathway is not possible for this compound as it lacks the required γ-hydrogen.

The fragmentation pattern would be a composite of these and other pathways, providing a unique fingerprint for the molecule's identification.

Acid- or Base-Catalyzed Rearrangements

While specific studies on the acid- or base-catalyzed rearrangements of this compound are not extensively documented in the literature, its structural similarity to α-halo ketones and other α-halo amides allows for the postulation of probable reaction pathways.

Base-Catalyzed Rearrangements:

In the presence of a base, this compound is expected to undergo a reaction analogous to the Favorskii rearrangement. This rearrangement is well-known for α-halo ketones and is believed to proceed through a cyclopropanone intermediate. wikipedia.orgadichemistry.com For an α-halo amide like this compound, a similar mechanism can be proposed.

The reaction is initiated by the abstraction of the α-proton by a base, leading to the formation of an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the bromine atom, resulting in the formation of a transient three-membered ring intermediate, an aziridinone. This highly strained intermediate is then susceptible to nucleophilic attack by the base (e.g., hydroxide or alkoxide) or a solvent molecule. The subsequent ring-opening would lead to a rearranged product.

For instance, treatment with a hydroxide base would likely yield N-methyl-2-aminopropanoic acid after protonation of the resulting amino acid salt. If an amine is used as the base and nucleophile, the product would be a diamide derivative. adichemistry.comchemistwizards.com The general steps of this proposed Favorskii-like rearrangement are outlined below:

Deprotonation: A base abstracts the acidic α-hydrogen, forming an enolate ion.

Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, displacing the bromide ion to form a cyclopropanone-like intermediate (an aziridinone in this case).

Nucleophilic Attack: A nucleophile (e.g., OH⁻) attacks the carbonyl carbon of the strained ring.

Ring Opening: The ring opens to form a more stable carbanion.

Protonation: The carbanion is protonated by the solvent to yield the final rearranged product.

The plausibility of this mechanism is supported by the known reactivity of α-halo amides in various synthetic transformations. nih.gov

Acid-Catalyzed Rearrangements:

Under acidic conditions, the most probable reaction for this compound is hydrolysis of the amide bond. The mechanism for acid-catalyzed amide hydrolysis typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. khanacademy.org This is followed by the nucleophilic attack of a water molecule.

A plausible mechanism for the acid-catalyzed hydrolysis of this compound is as follows:

Protonation of the Carbonyl Oxygen: The oxygen of the carbonyl group is protonated by the acid catalyst.

Nucleophilic Attack by Water: A water molecule attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide.

Elimination of the Amine: The C-N bond cleaves, and methylamine (B109427) is eliminated as the leaving group.

Deprotonation: The protonated carboxylic acid is deprotonated to yield 2-bromopropanoic acid.

While direct rearrangements of the carbon skeleton are less common for amides under acidic conditions compared to base-catalyzed reactions, the possibility of neighboring group participation by the bromine atom cannot be entirely ruled out, potentially leading to other products depending on the specific reaction conditions.

| Catalyst Type | Proposed Rearrangement/Reaction | Key Intermediate | Expected Product(s) |

| Base (e.g., NaOH) | Favorskii-like Rearrangement | Aziridinone | N-methyl-2-aminopropanoic acid |

| Acid (e.g., H₃O⁺) | Hydrolysis | Protonated Amide | 2-Bromopropanoic acid and Methylamine |

Thermally Induced Decomposition Mechanisms

The thermal decomposition of this compound is anticipated to proceed through radical mechanisms, given the presence of relatively weak bonds that can undergo homolytic cleavage at elevated temperatures. The C-Br bond is particularly susceptible to thermal scission.

A likely initiation step for the thermal decomposition is the homolytic cleavage of the carbon-bromine bond to generate a bromine radical and an α-amidoalkyl radical.

Initiation: CH₃CH(Br)C(=O)NHCH₃ → CH₃CH(•)C(=O)NHCH₃ + Br•

Once formed, these initial radicals can participate in a series of propagation steps, leading to a variety of decomposition products. These steps could include hydrogen abstraction, disproportionation, and recombination reactions.

Propagation Steps:

The bromine radical can abstract a hydrogen atom from another molecule of this compound, generating hydrogen bromide (HBr) and another α-amidoalkyl radical.

The α-amidoalkyl radical could undergo further fragmentation. For example, cleavage of the C-C bond adjacent to the radical center could lead to the formation of an imine and an acyl radical.

Alternatively, the α-amidoalkyl radical could abstract a hydrogen atom from another molecule to form N-methylpropanamide.

The pyrolysis of amides, in general, can lead to the formation of nitriles and water through dehydration, or undergo decarbonylation. acs.org The thermal decomposition of alkyl halides often results in the elimination of hydrogen halides to form alkenes. rsc.orgillinois.edu

Considering these possibilities, the thermal decomposition of this compound could yield a complex mixture of products, including:

Hydrogen bromide (HBr)

N-methylpropanamide

N-methyl-2-propenamide (via dehydrobromination)

Various smaller radical fragments and their recombination products.

The specific products and their relative abundances would be highly dependent on the temperature, pressure, and presence of any catalysts or inhibitors.

| Decomposition Stage | Plausible Reaction | Generated Species |

| Initiation | Homolytic C-Br bond cleavage | α-amidoalkyl radical, Bromine radical |

| Propagation | Hydrogen abstraction by Br• | Hydrogen bromide, α-amidoalkyl radical |

| Propagation | Radical fragmentation | Imines, Acyl radicals, smaller alkyl radicals |

| Termination | Radical recombination | Various stable molecules |

Derivatization and Structural Modification of 2 Bromo N Methylpropanamide

Synthesis of Novel Substituted Amide Analogues

The generation of analogues through substitution is a primary strategy for modulating the physicochemical and biological properties of the parent compound. Research has focused on introducing new functional groups at the α-position and diversifying the substituents on the amide nitrogen.

The bromine atom at the α-position of the propanamide is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a range of heteroatoms. A key example involves the conversion of a related α-bromo amide, 2-bromo-N-methyl-N-phenylpropanamide, into an azide (B81097) derivative by reacting it with sodium azide (NaN₃) in dimethylformamide (DMF). acs.org This azide can then be reduced to a primary amine, effectively introducing a nitrogen-based functionality. acs.org This two-step process highlights a pathway to tether new groups to the scaffold via an amino linkage. acs.org

The rich chemistry of α-haloamides suggests that other heteroatomic nucleophiles, such as those based on oxygen (alcohols, phenols) and sulfur (thiols), can also be employed to displace the bromide, leading to the formation of new C-O and C-S bonds and further expanding the library of accessible analogues.

Altering the substitution pattern on the amide nitrogen is a fundamental approach to structural diversification. Studies on related propanamide systems demonstrate that a wide array of N-alkyl and N-aryl groups can be incorporated, significantly influencing the compound's properties. For instance, in a series of N-substituted (2-arylquinolin-4-yl)oxypropanamides, progressive lengthening of an N-alkyl chain from methyl to butyl dramatically increased affinity for the translocator protein (TSPO), though this effect plateaued with the N-pentyl substituent. acs.org

Furthermore, the introduction of aryl groups, such as an N-phenyl or N-benzyl group, was well-tolerated in this series. acs.org The N-phenyl analogue, in particular, showed subnanomolar TSPO affinity. acs.org This aryl group can be further modified, for example, by replacing it with pyridinyl rings. acs.org The position of the nitrogen heteroatom within the pyridinyl ring was found to be critical, with an o-pyridinyl group maintaining high affinity while m-pyridinyl and p-pyridinyl analogues showed a significant loss in affinity. acs.org These findings underscore the sensitivity of molecular interactions to the specific placement of N-substituents.

| N-Substituent Modification | Starting Scaffold Element | Observation | Source |

|---|---|---|---|

| Progressive lengthening of N-alkyl chain (Methyl to Butyl) | (2-phenylquinolin-4-yl)oxy-N-methylpropanamide | Dramatic increase in TSPO binding affinity. | acs.org |

| Introduction of N-phenyl group | (2-phenylquinolin-4-yl)oxy-N-methylpropanamide | Well-tolerated, resulted in subnanomolar TSPO affinity. | acs.org |

| Replacement of N-phenyl with o-pyridinyl | N-phenyl-(2-phenylquinolin-4-yl)oxypropanamide | Binding affinity remained unchanged at the subnanomolar level. | acs.org |

| Replacement of N-phenyl with m-pyridinyl or p-pyridinyl | N-phenyl-(2-phenylquinolin-4-yl)oxypropanamide | A 10-fold or greater loss of binding affinity was observed. | acs.org |

Preparation of Chiral Derivatives and Enantiomers

The synthesis of stereochemically pure compounds is a significant objective in medicinal chemistry and materials science. For 2-bromo-N-methylpropanamide derivatives, chirality can be introduced and controlled through several synthetic strategies.

Diastereoselective reactions are powerful tools for creating specific stereoisomers. A notable example is the palladium(0)-catalyzed intramolecular Mizoroki–Heck annulation. diva-portal.org In this approach, cyclopentenyl-tethered 2-bromo-N-methylanilines, derived from chiral precursors, undergo a spirocyclization to form N-methylspiroindolines. diva-portal.org The reaction proceeds with excellent diastereoselectivity (>98%), demonstrating precise control over the formation of the new stereocenter at the spiro-carbon. diva-portal.org The high level of stereocontrol is influenced by the catalyst and the inherent chirality of the starting material. diva-portal.org

Another advanced strategy involves the cyclization of axially chiral enamides. acs.org For certain N-alkenyl derivatives of 2-bromo-2-methylpropanamide (B1266605), rotation around the N-alkenyl bond is highly restricted, allowing for the separation of stable atropisomers. acs.org If the subsequent radical cyclization reaction is faster than the bond rotation, the chirality of the axis can be transferred to the newly formed stereocenter, offering a pathway to control the stereochemical outcome. acs.org

| Strategy | Substrate Example | Product | Key Outcome | Source |

|---|---|---|---|---|

| Palladium-Catalyzed Intramolecular Mizoroki–Heck Annulation | Cyclopentenyl-tethered 2-bromo-N-methylaniline | N-Methylspiroindoline | Diastereoselectivity >98% | diva-portal.org |

| Radical Cyclization of Atropisomers | Axially chiral N-alkenyl-2-bromo-2-methylpropanamide | Cyclized product with a new stereocenter | Potential for chirality transfer from the chiral axis to a new stereocenter | acs.org |

An effective method for producing enantiomerically pure molecules is to begin the synthesis with a compound from the "chiral pool"—a collection of readily available, inexpensive, and enantiopure natural products. rsc.org Amino acids, sugars, and hydroxy acids like lactic acid are common starting points. rsc.orgnih.gov

For example, chiral α-haloamides can be prepared from natural amino acids. nih.gov A specific reported synthesis involves starting with (S)-phenylalanine to produce (S)-2-(2-bromoacetamido)-3-phenyl-N-(4-methoxyphenyl)-N-methylpropanamide. mdpi.com In this case, the stereocenter from the parent amino acid is retained throughout the synthetic sequence, directly yielding an enantiopure bromoacetamide derivative. mdpi.com This strategy avoids the need for chiral separation or asymmetric catalysis in later stages, making it an efficient route to chiral derivatives.

Cyclization Reactions to Form Heterocyclic Compounds

The functional groups within this compound and its derivatives enable a variety of cyclization reactions, leading to the formation of diverse heterocyclic ring systems. These structures are of significant interest as they form the core of many biologically active molecules. researchgate.net

One powerful method is iron-catalyzed intramolecular C-H amination. arabjchem.org For example, 2-azido-N,N-diarylmethyl-2-methylpropanamides, which can be derived from their bromo-analogues, undergo cyclization in the presence of an iron(II) chloride catalyst to produce imidazolinones. researchgate.netarabjchem.org

A classic transformation of α-bromo amides is base-mediated intramolecular cyclization. The treatment of N-t-butyl-2-bromo-2-methylpropanamide with potassium t-butoxide results in dehydrobromination and subsequent ring closure to form a strained four-membered aziridinone (B14675917) (α-lactam) ring. nih.gov

More complex heterocyclic scaffolds can be constructed through cycloaddition reactions. N-(Benzyloxy)-2-bromo-2-methylpropanamide serves as a precursor to in situ generated oxyallyl cations. unimi.itresearchgate.net These reactive intermediates can undergo a (4+3) cycloaddition reaction with 2-vinylindoles to afford complex, seven-membered cyclohepta[b]indole derivatives with high diastereoselectivity. unimi.itresearchgate.net

Furthermore, as discussed previously, the palladium-catalyzed intramolecular Mizoroki–Heck reaction of tethered 2-bromo-N-methylanilines is a robust method for forming N-methylspiroindolines, which are heterocyclic systems containing a spirocyclic junction. diva-portal.org

| Reaction Type | Derivative/Precursor | Catalyst/Reagent | Resulting Heterocycle | Source |

|---|---|---|---|---|

| Intramolecular C-H Amination | 2-Azido-N,N-diarylmethyl-2-methylpropanamide | FeCl₂ | Imidazolinone | researchgate.netarabjchem.org |

| Dehydrobromination/Ring Closure | N-t-Butyl-2-bromo-2-methylpropanamide | Potassium t-butoxide | Aziridinone | nih.gov |

| (4+3) Cycloaddition | N-(Benzyloxy)-2-bromo-2-methylpropanamide | Base (to form oxyallyl cation) | Cyclohepta[b]indole | unimi.itresearchgate.net |

| Intramolecular Mizoroki–Heck Annulation | Cyclopentenyl-tethered 2-bromo-N-methylaniline | Palladium(0) complex | N-Methylspiroindoline | diva-portal.org |

Oligomerization and Polymerization Studies

While direct studies on the oligomerization and polymerization of this compound are limited in publicly available literature, the broader class of 2-bromo-N-alkylamides and related α-haloamides are extensively utilized as initiators in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). This suggests a potential role for this compound in this field.

There is currently a lack of specific research detailing the incorporation of this compound as a monomeric unit into polymer backbones. The reactivity of the C-Br bond would likely interfere with standard polymerization mechanisms unless specifically designed for.

The primary application of α-haloamides in polymer chemistry is as initiators for ATRP. These initiators allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The functionality of the initiator is transferred to the polymer chain end, enabling the synthesis of functional oligomers and polymers.

Various structurally similar compounds to this compound have been successfully employed as ATRP initiators:

N-(2-aminoethyl)-2-bromo-2-methylpropanamide: This initiator has been used to initiate the polymerization of various monomers, leading to polymers with a primary amine end-group that can be further functionalized. semanticscholar.org

N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide): As a difunctional initiator, this compound can be used to grow polymers from both ends, leading to the formation of telechelic polymers or for chain extension to create block copolymers.

2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide: This monofunctional initiator is used to synthesize end-functionalized linear polymers. nih.gov

Surface-Initiated ATRP (SI-ATRP): Amide-based bromo-initiators are immobilized on various surfaces, such as cellulose (B213188) beads or other nanoparticles, to initiate the growth of polymer brushes from the surface. researchgate.netnih.gov This technique is crucial for modifying the surface properties of materials.

Table 3: Examples of ATRP Initiators Structurally Related to this compound and Their Applications

| Initiator | Polymerization Type | Application |

|---|---|---|

| N-(2-aminoethyl)-2-bromo-2-methylpropanamide | ATRP | Synthesis of amine-terminated polymers |

| N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide) | ATRP | Synthesis of telechelic polymers and block copolymers |

| 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide | ATRP | Synthesis of end-functionalized linear polymers nih.gov |

The synthesis of block copolymers is a significant application of these initiators. A polymer chain synthesized via ATRP retains a terminal halogen atom, which can be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. This approach has been used to create a variety of block copolymers with tailored properties.

While direct experimental data on the use of this compound as an ATRP initiator is scarce in the reviewed literature, its structural similarity to proven initiators strongly suggests its potential for similar applications in the synthesis of functional oligomers and polymers.

Advanced Analytical and Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic investigation of 2-Bromo-N-methylpropanamide. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the electronic environment of each nucleus, while multi-dimensional techniques offer deeper insights into molecular connectivity and spatial relationships.

A hypothetical ¹H NMR spectrum of this compound in CDCl₃ would be expected to show distinct signals corresponding to its different proton environments. The methyl protons attached to the nitrogen (N-CH₃) would likely appear as a doublet due to coupling with the N-H proton. The methine proton (CH-Br) would exhibit a quartet, being split by the adjacent methyl protons. The methyl protons of the propanamide backbone (CH-CH₃) would appear as a doublet, coupled to the methale proton. The amide proton (N-H) would likely be a broad singlet, though its multiplicity could be influenced by the rate of chemical exchange and coupling to the N-methyl protons.

Similarly, a ¹³C NMR spectrum would reveal four distinct signals corresponding to the carbonyl carbon, the bromine-bearing methine carbon, the N-methyl carbon, and the terminal methyl carbon. The chemical shifts of these carbons are influenced by the electronegativity of their neighboring atoms, with the carbonyl carbon appearing furthest downfield. chemguide.co.ukoregonstate.edulibretexts.orglibretexts.orgopenstax.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| CH-Br | ~4.5 (quartet) | ~50 |

| N-CH₃ | ~2.8 (doublet) | ~26 |

| CH-CH₃ | ~1.8 (doublet) | ~22 |

| N-H | ~6.5 (broad singlet) | - |

2D NMR for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are vital for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity of this compound.

A COSY spectrum reveals proton-proton coupling relationships. For this compound, cross-peaks would be expected between:

The N-H proton and the N-CH₃ protons.

The CH-Br proton and the CH-CH₃ protons.

These correlations would definitively link the protons within the N-methyl and the 2-bromopropyl fragments of the molecule. libretexts.orglibretexts.orgyoutube.com

An HSQC spectrum correlates directly bonded protons and carbons. For this molecule, the following correlations would be anticipated:

The CH-Br proton signal to the corresponding methine carbon signal.

The N-CH₃ proton signals to the N-methyl carbon signal.

The CH-CH₃ proton signals to the terminal methyl carbon signal.

HSQC provides a powerful method for assigning the carbon signals based on the more readily interpretable proton spectrum. libretexts.org

Dynamic NMR for Conformational Analysis and Reaction Monitoring

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent phenomena, such as conformational changes and chemical reactions. Amides, including this compound, are known to exhibit restricted rotation around the C-N bond due to its partial double bond character. This can lead to the existence of cis and trans conformers. ut.eenih.gov

At room temperature, the rotation around the C-N bond may be fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it may be possible to slow this rotation sufficiently to observe separate signals for the distinct conformers. DNMR studies would involve acquiring a series of ¹H NMR spectra over a range of temperatures to determine the coalescence temperature and calculate the energy barrier for this rotational process.

Furthermore, NMR spectroscopy is an excellent tool for real-time reaction monitoring. For instance, in a substitution reaction where the bromine atom is displaced, the disappearance of the reactant's characteristic signals (e.g., the CH-Br proton quartet) and the appearance of new signals corresponding to the product can be tracked over time. This allows for the determination of reaction kinetics and the identification of any transient intermediates.

Mass Spectrometry (MS) in Reaction Pathway Identification

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. Advanced MS techniques are particularly useful for confirming the identity of reaction intermediates and elucidating fragmentation pathways.

High-Resolution Mass Spectrometry for Intermediate Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For this compound (C₄H₈BrNO), the theoretical exact mass of the molecular ion [M]⁺˙ would be calculated considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine would be readily identifiable by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units.

In the context of reaction monitoring, if a suspected intermediate is formed, HRMS can be used to determine its elemental composition and thus confirm its identity. For example, in a hydrolysis reaction, an intermediate where the bromine is replaced by a hydroxyl group (C₄H₉NO₂) would have a distinct and accurately measurable mass.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (Theoretical) | Relative Abundance (%) |

| [C₄H₈⁷⁹BrNO]⁺˙ | 164.9789 | ~100 |

| [C₄H₈⁸¹BrNO]⁺˙ | 166.9769 | ~98 |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides valuable structural information by revealing the molecule's fragmentation pathways. nih.govnih.govjove.com

For this compound, the molecular ion would be selected as the precursor. Common fragmentation pathways for amides include cleavage of the amide bond (N-CO cleavage) and α-cleavage. unl.pt The presence of the bromine atom also introduces the possibility of C-Br bond cleavage.

Predicted Fragmentation Pathways:

Loss of a bromine radical (•Br): This would result in a fragment ion with an m/z corresponding to the [C₄H₈NO]⁺ moiety.

Cleavage of the C-C bond alpha to the carbonyl group: This could lead to the formation of an acylium ion [CH(Br)C=O]⁺ or [CH₃CH(Br)C=O]⁺.

Cleavage of the amide C-N bond: This is a characteristic fragmentation for amides and would result in the formation of the acylium ion [CH₃CH(Br)C=O]⁺ and the loss of a neutral methylamine (B109427) fragment. nih.govunl.pt

By analyzing the masses of the product ions, the fragmentation pattern can be pieced together, providing strong evidence for the proposed structure of the parent molecule.

Table 3: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss |

| 165/167 | 86 | •Br |

| 165/167 | 134/136 | •CH₃ |

| 165/167 | 122/124 | •C(=O)NHCH₃ |

| 165/167 | 44 | CH₃CH(Br)C=O |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. nih.govresearchgate.net

N-H Stretch: A moderate to strong band around 3300 cm⁻¹, characteristic of a secondary amide.

C-H Stretches: Bands in the region of 2850-3000 cm⁻¹ corresponding to the methyl and methine groups.

C=O Stretch (Amide I band): A strong, sharp absorption band typically found between 1630 and 1680 cm⁻¹. This is one of the most characteristic bands for amides.

N-H Bend (Amide II band): A band of moderate intensity around 1550 cm⁻¹, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations.

C-N Stretch: A band of variable intensity, often in the 1400-1450 cm⁻¹ region.

C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹, which can be a useful diagnostic for the presence of the bromine atom.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. ethz.chnih.govmdpi.comresearchgate.net The Raman spectrum of this compound would also be expected to show the characteristic amide bands. The C-Br stretch is often more prominent in the Raman spectrum than in the IR spectrum. The Amide I band is also typically strong in the Raman spectrum. pitt.eduresearchgate.net

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3300 | Weak |

| C-H Stretches | 2850-3000 | 2850-3000 |

| C=O Stretch (Amide I) | ~1650 (Strong) | ~1650 (Strong) |

| N-H Bend (Amide II) | ~1550 (Moderate) | Weak |

| C-N Stretch | ~1420 | Moderate |

| C-Br Stretch | ~550 | ~550 (Strong) |

By combining the information from IR and Raman spectroscopy, a comprehensive picture of the functional groups present in this compound can be obtained, which is crucial for confirming its identity and for monitoring chemical transformations that involve changes in these functional groups.

Monitoring Reaction Progress and Product Formation

The synthesis of this compound, typically involving the acylation of methylamine with 2-bromopropanoyl halide or the N-alkylation of 2-bromopropanamide, can be effectively monitored in real-time using in-situ spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the progress of the reaction. The disappearance of the starting material signals and the appearance of the product signals can be quantified over time. For instance, in the synthesis from 2-bromopropionyl chloride and methylamine, the reaction can be monitored by observing the change in the chemical shift of the methyl protons.

| Proton Assignment | Expected ¹H NMR Chemical Shift (ppm, CDCl₃) | Multiplicity |

| CH₃-CH | ~1.8 - 2.0 | Doublet |

| CH-Br | ~4.3 - 4.5 | Quartet |

| NH-CH₃ | ~2.8 - 3.0 | Doublet |

| NH -CH₃ | ~6.5 - 7.5 | Broad Singlet |

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy allows for the tracking of key functional group transformations. The formation of the amide bond is characterized by the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands, typically around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. Concurrently, the disappearance of the characteristic bands of the starting materials, such as the acid halide C=O stretch (around 1800 cm⁻¹), indicates the progression of the reaction.

Conformational Insights via Vibrational Modes

Vibrational spectroscopy, including both FTIR and Raman techniques, provides valuable information about the conformational isomers of this compound. The amide group can exist in different conformations, primarily the trans and cis isomers, with the trans form being generally more stable.

The vibrational frequencies of the amide group are sensitive to its conformation. The amide I band (mainly C=O stretching) and the amide A band (N-H stretching) are particularly informative. Theoretical calculations, often employed alongside experimental data, can help to assign specific vibrational modes to different conformers.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Amide A | 3300 - 3100 | N-H stretching |

| Amide I | 1700 - 1630 | C=O stretching |

| Amide II | 1570 - 1510 | N-H bending and C-N stretching |

| C-Br Stretch | 700 - 500 | Carbon-Bromine stretching |

Analysis of the positions and intensities of these bands can provide insights into the preferred conformation of this compound in different environments (e.g., in solution or in the solid state).

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Analysis of Stable Derivatives

By synthesizing crystalline derivatives of this compound, single-crystal X-ray diffraction can be employed to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information is fundamental for understanding the molecule's three-dimensional structure and stereochemistry. For example, a crystalline derivative could confirm the preferred conformation of the amide bond and the orientation of the bromine atom relative to the rest of the molecule.

Characterization of Intermolecular Interactions and Packing

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | O=C | 2.8 - 3.2 |

| Halogen Bond | C-Br | O=C or other nucleophile | 3.0 - 3.5 |

Chromatographic Methods for Purity Assessment and Reaction Progress

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of organic compounds. A reversed-phase HPLC method can be developed for the purity assessment of this compound.

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly performed using a UV detector, as the amide bond exhibits absorbance in the low UV region (around 210-220 nm).

By creating a calibration curve with standards of known concentration, the exact amount of this compound in a sample can be determined. This is crucial for quality control and for obtaining accurate kinetic data when monitoring reaction progress.

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 10% to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Retention Time | Dependent on exact conditions, but typically 2-10 min |

This quantitative data from HPLC can be used to calculate reaction yields and to assess the purity of the final product, identifying and quantifying any unreacted starting materials or byproducts.

Gas Chromatography (GC) for Volatile Components Analysis

Gas Chromatography (GC) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC is primarily employed to assess purity by detecting and quantifying volatile organic impurities that may be present from the synthesis process or as degradation products. These impurities can include residual solvents, unreacted starting materials, and by-products. Given the structure of this compound, which contains both a halogen and an amide functional group, careful consideration of the analytical conditions is necessary to ensure accurate and reproducible results without inducing thermal degradation of the analyte itself.

Detailed research findings indicate that the separation of amide-containing compounds is achievable with high efficiency using specific GC columns and conditions. For instance, a robust method for analyzing various amides, including structurally similar compounds like N-methylacetamide, has been developed utilizing a mid-polarity Rxi-624sil MS column. google.com This type of column is well-suited for resolving a wide range of volatile organic compounds.

The analysis of halogenated compounds by GC, often coupled with mass spectrometry (GC-MS), is a well-established practice, allowing for high selectivity and sensitivity. nih.govresearchgate.net The mass spectrometer detector is particularly advantageous as it provides structural information, aiding in the definitive identification of unknown impurities.

A significant challenge in the GC analysis of compounds like this compound is their potential for thermal degradation in the high-temperature environment of the GC inlet and column. spbu.ruopenresearchlibrary.org Halogenated amides can be susceptible to decomposition, which may lead to the formation of artifacts and an inaccurate assessment of the sample's purity. nih.gov Therefore, method development often involves careful optimization of the injector temperature to minimize thermal stress on the molecule while ensuring efficient volatilization.

Potential volatile components that could be analyzed by GC in a sample of this compound include:

Residual Solvents: Based on typical organic synthesis procedures, solvents such as dichloromethane, which may be used in the preparation of similar bromo-amides, could be present. prepchem.com

Unreacted Starting Materials: Volatile precursors to this compound, such as methylamine or derivatives of propanoic acid, could also be detected.

By-products: Small volatile molecules generated during the synthesis process are also potential targets for GC analysis.

A hypothetical GC-MS method for the analysis of volatile components in this compound, based on methods for related compounds, is presented in the table below. google.com

Interactive Data Table: Hypothetical GC-MS Parameters for Volatile Component Analysis in this compound

| Parameter | Value | Rationale |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | Provides both separation and identification capabilities. |

| Column | Rxi-624sil MS (60 m x 0.32 mm ID, 1.8 µm film thickness) | Mid-polarity column suitable for a broad range of volatile analytes, including amides. google.com |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas commonly used in GC-MS. |

| Flow Rate | 1.1 mL/min (Constant Flow) | Typical flow rate for this column dimension. google.com |

| Inlet Temperature | 250 °C | A starting point that balances volatilization with minimizing thermal degradation. google.com May require optimization. |

| Injection Mode | Splitless | To enhance sensitivity for trace-level impurities. |

| Injection Volume | 1 µL | Standard injection volume. |

| Oven Program | Initial: 40 °C, hold 2 min; Ramp: 20 °C/min to 280 °C, hold 1 min | Temperature program designed to separate volatile solvents at the beginning and elute less volatile components later. google.com |

| MS Transfer Line | 260 °C | Ensures efficient transfer of analytes to the mass spectrometer without cold spots. google.com |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI) sources. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 35-400 | A suitable range to detect common solvents and potential by-products. |

| Solvent Delay | 6.5 min | To prevent the solvent peak from saturating the detector. google.com |

Computational and Theoretical Investigations of 2 Bromo N Methylpropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and predicting the chemical behavior of molecules. For a molecule like 2-Bromo-N-methylpropanamide, these calculations can provide valuable insights into its stability, reactivity, and the nature of its chemical bonds.

HOMO-LUMO Analysis and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the bromine and nitrogen atoms, owing to their lone pairs of electrons. The LUMO, conversely, is likely centered on the antibonding orbital of the carbon-bromine bond (σ* C-Br) and the carbonyl group (π* C=O). The presence of the electron-withdrawing bromine atom would lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the α-carbon.

The charge distribution within the molecule, which can be visualized through a Molecular Electrostatic Potential (MEP) map, would further highlight regions of electrophilicity and nucleophilicity. The MEP map would likely show a region of negative electrostatic potential (red/yellow) around the carbonyl oxygen and the bromine atom, indicating their nucleophilic character. Conversely, a region of positive electrostatic potential (blue) would be expected around the α-carbon and the N-H proton, signifying their electrophilic nature. This charge distribution is critical in predicting how the molecule will interact with other chemical species.

Table 1: Predicted Frontier Orbital Characteristics and Reactivity Descriptors for this compound

| Parameter | Predicted Value/Characteristic | Implication |

| HOMO Energy | Relatively high | Good electron-donating capability at Br and N atoms. |

| LUMO Energy | Relatively low | Susceptible to nucleophilic attack at the α-carbon. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

| Electron Density | High on O and Br atoms | Nucleophilic centers. |

| Electron Deficiency | High on α-carbon and N-H proton | Electrophilic centers. |

Prediction of Reaction Energetics and Transition States

For instance, in a nucleophilic substitution reaction where the bromide ion is displaced, DFT calculations could be used to locate the transition state structure. This would likely involve the approaching nucleophile and the departing bromide ion being simultaneously associated with the α-carbon. The energy of this transition state would determine the rate of the reaction. Such calculations are invaluable for understanding reaction mechanisms and predicting reaction outcomes under various conditions.

Conformational Analysis using Density Functional Theory (DFT)

The presence of rotatable single bonds in this compound (specifically the C-C and C-N bonds) gives rise to different spatial arrangements of its atoms, known as conformations. DFT calculations are a reliable method for determining the relative energies of these conformers and identifying the most stable (lowest energy) structures.

The rotation around the C-N amide bond is known to have a significant energy barrier due to the partial double bond character arising from resonance. This leads to the existence of cis and trans isomers with respect to the methyl group and the carbonyl oxygen. Typically, the trans conformation in N-methylamides is sterically favored and therefore more stable.

Furthermore, rotation around the Cα-C(O) bond would lead to different staggered and eclipsed conformations. The most stable conformer would likely be one that minimizes steric hindrance between the bulky bromine atom, the methyl group, and the carbonyl oxygen. A potential energy surface scan, performed using DFT, can map out the energy changes associated with the rotation of these bonds, revealing the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, interactions with solvent molecules, and other dynamic processes.

Conformational Dynamics in Solution and Gas Phase

MD simulations can be used to explore the conformational landscape of this compound in both the gas phase and in solution. In the gas phase, the simulations would reveal the intrinsic flexibility of the molecule and the frequencies of transitions between different stable conformations identified by DFT.

In solution, the presence of solvent molecules adds another layer of complexity. The simulations would show how the solvent molecules interact with the different parts of the this compound molecule, influencing its conformational preferences. For example, polar solvents might stabilize more polar conformers through dipole-dipole interactions.

Solvent Effects on Molecular Properties and Reactivity

The solvent environment can have a profound impact on the properties and reactivity of a solute molecule. MD simulations explicitly including solvent molecules are crucial for understanding these effects.

For this compound, simulations in a polar protic solvent like water would reveal the formation of hydrogen bonds between the solvent and the amide group (both the C=O and N-H). This solvation would affect the charge distribution and the energies of the frontier orbitals, thereby modulating the molecule's reactivity. For instance, the stabilization of the departing bromide ion by a protic solvent would be expected to facilitate nucleophilic substitution reactions.

MD simulations can also be used to calculate the potential of mean force (PMF) for a particular reaction coordinate, such as the distance between the α-carbon and an incoming nucleophile. The PMF provides the free energy profile of the reaction in solution, offering a more realistic picture of the reaction energetics than gas-phase calculations.

Table 2: Predicted Solvent Effects on the Properties of this compound

| Property | Effect of Polar Protic Solvent (e.g., Water) | Rationale |

| Conformational Equilibrium | May shift to favor more polar conformers. | Stabilization of dipoles by the solvent. |

| HOMO-LUMO Gap | Likely to decrease. | Differential solvation of HOMO and LUMO. |

| Reactivity | Enhanced reactivity towards nucleophiles. | Stabilization of the transition state and leaving group. |

| Vibrational Frequencies | Shifts in C=O and N-H stretching frequencies. | Hydrogen bonding with solvent molecules. |

Reaction Pathway Modeling and Energy Landscapes

The computational investigation of this compound's reactivity provides valuable insights into its chemical behavior, offering a microscopic perspective on reaction mechanisms and energetics that complements experimental studies. Through the use of quantum chemical methods, plausible reaction pathways can be mapped, and their associated energy landscapes can be detailed, revealing the thermodynamics and kinetics that govern the transformations of this molecule.

Computational Mapping of Plausible Reaction Mechanisms

Due to the presence of a bromine atom on the α-carbon to the carbonyl group, this compound is an interesting substrate for a variety of nucleophilic substitution and elimination reactions. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the detailed mechanisms of these transformations.

Plausible reaction mechanisms for this compound that can be computationally modeled include:

Nucleophilic Substitution (S(_N)2) Pathway: This is a primary pathway for α-haloamides. nih.gov A nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion in a single, concerted step. DFT calculations can be employed to model the transition state of this reaction, where the nucleophile forms a partial bond to the carbon while the carbon-bromine bond is partially broken. The stereochemical outcome, which is typically inversion of configuration at the α-carbon, can also be confirmed through these models.

Elimination (E2) Pathway: In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with substitution. This pathway involves the abstraction of a proton from the β-carbon by the base, with the simultaneous formation of a double bond between the α and β carbons and the departure of the bromide ion. Computational modeling can determine the geometry of the E2 transition state, which typically requires an anti-periplanar arrangement of the abstracted proton and the leaving group.

Other Potential Pathways: Depending on the reaction conditions and the nature of the reactants, other less common mechanisms could be explored computationally. These might include radical-mediated reactions or rearrangements.

The computational mapping of these pathways involves locating the stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. The calculated energies of these points allow for the construction of a detailed reaction energy profile.

Table 1: Hypothetical Computationally Modeled Reactions of this compound

| Reaction Type | Nucleophile/Base | Plausible Product(s) | Computational Method | Key Findings from Modeling |

| S(_N)2 Substitution | Hydroxide Ion (OH⁻) | 2-Hydroxy-N-methylpropanamide | DFT (B3LYP/6-31G) | Transition state geometry, activation energy, reaction enthalpy. |

| E2 Elimination | Potassium tert-butoxide | N-methylpropenamide | DFT (B3LYP/6-31G) | Anti-periplanar transition state, activation energy, assessment of regioselectivity. |

This table is illustrative and based on general principles of α-haloamide reactivity. Specific computational results would require dedicated studies on this compound.

Validation against Experimental Kinetic Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For the reaction pathway modeling of this compound, this would involve comparing the computationally predicted kinetic parameters with those obtained from experimental reaction kinetics studies.

The primary kinetic parameter for comparison is the activation energy (E(_a)) . Computationally, the activation energy can be derived from the difference in energy between the reactants and the highest energy transition state on the reaction pathway. Experimentally, the activation energy can be determined by measuring the reaction rate at different temperatures and applying the Arrhenius equation.

Agreement between the calculated and experimental activation energies would lend significant confidence to the proposed computational model and the elucidated reaction mechanism. Discrepancies, on the other hand, would suggest that the computational model may need refinement, for instance, by considering solvent effects more explicitly or by exploring alternative reaction pathways.

Currently, there is a lack of publicly available, specific experimental kinetic data for the reactions of this compound. However, the principles of validation remain crucial. For analogous systems, activation energies for nucleophilic substitution reactions of α-bromoamides have been studied, and these could serve as a benchmark for initial computational models of this compound.

Table 2: Illustrative Comparison of Computational and Experimental Kinetic Data for a Generic α-Bromoamide Reaction

| Parameter | Computational Prediction (Method) | Experimental Value (Technique) | Level of Agreement |

| Activation Energy (E(_a)) | e.g., 15-25 kcal/mol (DFT) | e.g., 18-28 kcal/mol (Spectrophotometry) | Good |

| Rate Constant (k) at a given T | Can be calculated using Transition State Theory | Directly measured | Dependent on accuracy of E(_a) |

This table demonstrates the principle of validation. The values are hypothetical and representative of what might be expected for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling (non-biological applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. nih.gov While widely used in drug discovery, QSAR can also be applied in non-biological contexts to predict the reactivity or selectivity of compounds in chemical reactions.

Prediction of Reactivity or Selectivity in Chemical Reactions

For this compound and its analogs, QSAR models could be developed to predict their reactivity towards different nucleophiles or their selectivity in reactions where multiple products are possible (e.g., substitution vs. elimination).

The development of such a QSAR model would involve the following steps:

Data Set Compilation: A dataset of α-haloamides with known experimental reactivity data (e.g., rate constants for a specific reaction) would be required.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), atomic charges, and electrostatic potentials.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques.